2,6-Dimethylphenol

Catalog No.
S582207
CAS No.
576-26-1
M.F
C8H10O
M. Wt
122.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylphenol

CAS Number

576-26-1

Product Name

2,6-Dimethylphenol

IUPAC Name

2,6-dimethylphenol

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

InChI

InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3

InChI Key

NXXYKOUNUYWIHA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)O

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
0.05 M
6.05 mg/mL at 25 °C
Sol in ethyl alcohol, ethyl ether, carbon tetrachloride
Very sol in benzene, chloroform
Sol in hot water
In water, 6.05X10+3 mg/l @ 25 °C.
5.1 x 10 (-2) mol/l, at pH 5.1 and 25 °C.
very soluble (in ethanol)

Synonyms

2,6-Xylenol; 1-Hydroxy-2,6-dimethylbenzene; 2,6-Dimethylphenol; NSC 2123;

Canonical SMILES

CC1=C(C(=CC=C1)C)O

Synthesis of Antioxidant Compounds

The presence of the phenol group (OH) in its structure grants 2,6-dimethylphenol the ability to act as a free radical scavenger, a key characteristic of antioxidants [].

Researchers have explored its use as a building block in the synthesis of novel antioxidant compounds with enhanced properties []. These compounds have the potential to be valuable in various applications, including:

  • Food preservation: Extending the shelf life of food products by preventing oxidative damage [].
  • Cosmetics and personal care products: Protecting skin from environmental stressors and delaying the signs of aging [].
  • Pharmaceuticals: Potentially aiding in the prevention and treatment of diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular disease [].

Precursor for Polyphenylene Ether Polymers

2,6-dimethylphenol can serve as a starting material for the synthesis of polyphenylene ether (PPE) polymers []. These polymers possess valuable properties such as:

  • Excellent thermal stability: Making them suitable for high-temperature applications [].
  • Good electrical insulating properties: Useful in electronic components [].
  • Flame retardancy: Enhancing the fire safety of materials.

2,6-Dimethylphenol, also known as 2,6-xylenol, is an aromatic organic compound with the molecular formula C8H10O\text{C}_8\text{H}_{10}\text{O}. It appears as a colorless solid at room temperature and is one of six isomers of xylenol. This compound is primarily produced through the methylation of phenol and is notable for its significant industrial production, exceeding 100,000 tons per year, making it the most important xylenol isomer .

DMP is considered a toxic compound []. It can cause skin and eye irritation upon contact and is harmful if swallowed []. DMP is also a suspected environmental toxin due to its potential harm to aquatic organisms [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling DMP [].
  • Work in a well-ventilated area [].
  • Avoid contact with skin, eyes, and clothing [].
  • Dispose of waste according to proper regulations [].

  • Oxidative Coupling: It can undergo oxidative coupling to form polymers and dimers. This reaction can be catalyzed by basic copper(II) systems .
  • Acid-Catalyzed Condensation: When treated with acid, it can condense to produce tetramethylbisphenol A, which is a precursor for certain polycarbonates .
  • Reaction with Ammonia: The compound reacts with ammonia to yield 2,6-dimethylaniline .

The biological activity of 2,6-dimethylphenol includes significant toxicity. Exposure can lead to symptoms such as respiratory distress, skin irritation, and potential damage to mucous membranes. Its LD50 (the lethal dose for 50% of the population) ranges from 296 to 1750 mg/kg in rats, indicating a considerable risk upon exposure . Chronic exposure may result in liver or kidney damage.

The primary method for synthesizing 2,6-dimethylphenol involves the methylation of phenol using methanol in the presence of a solid acid catalyst. The reaction can be summarized as follows:

C6H5OH+2CH3OH(CH3)2C6H3OH+2H2O\text{C}_6\text{H}_5\text{OH}+2\text{CH}_3\text{OH}\rightarrow (\text{CH}_3)_2\text{C}_6\text{H}_3\text{OH}+2\text{H}_2\text{O}

This process requires careful control of reaction conditions due to the close boiling points of related compounds like cresols .

2,6-Dimethylphenol has various applications across multiple industries:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Production: It is used in producing polycarbonates and other plastics due to its ability to form bisphenols.
  • Antiseptic and Disinfectant: Its antimicrobial properties make it useful in some antiseptic formulations.

Studies on the interactions of 2,6-dimethylphenol have focused on its reactivity with other chemicals. For instance, its oxidative coupling reactions have been explored to understand how it can be transformed into more complex structures using various catalysts . Additionally, its interactions with biological systems highlight its toxicity profile and potential health hazards associated with exposure.

Several compounds exhibit structural similarities to 2,6-dimethylphenol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
CresolsIsomers with methyl groups on phenolic ringDifferent toxicity profiles; used in disinfectants
PhenolHydroxyl group attached to a benzene ringLess toxic; widely used as an antiseptic
Bisphenol ATwo phenolic hydroxyl groups linked by a carbon chainKey component in plastics; higher endocrine activity
2,4-DimethylphenolMethyl groups at positions 2 and 4Similar reactivity but distinct applications

While these compounds share similar structures or functional groups, 2,6-dimethylphenol's unique reactivity, particularly in oxidative coupling and polymer formation, sets it apart from its counterparts. Its specific toxicity profile also distinguishes it from less hazardous phenolic compounds.

Molecular and Structural Characteristics

2,6-Dimethylphenol is characterized by the following identifiers:

PropertyValue
CAS Number576-26-1
IUPAC Name2,6-dimethylphenol
Molecular Formula$$ \text{C}8\text{H}{10}\text{O} $$
SMILESCC1=CC=CC(C)=C1O
InChI KeyNXXYKOUNUYWIHA-UHFFFAOYSA-N
Melting Point43–48°C
Boiling Point203°C
Density1.132 g/cm³

The compound’s structure (Fig. 1) includes a hydroxyl group at the 1-position and methyl groups at the 2 and 6 positions, creating steric hindrance that influences reactivity.

Physical Description

2,6-dimethylphenol is a colorless to off-white crystalline solid with a sweet tarry odor. Odor threshold concentration: 0.4 mg/L . (NTP, 1992)
Liquid; OtherSolid
Solid
Colourless crystalline solid, sweet rooty odou

Color/Form

LEAVES OR NEEDLES FROM ALCOHOL

XLogP3

2.4

Boiling Point

397 °F at 760 mm Hg (NTP, 1992)
201.0 °C
203 °C (also reported as 201.030 °C)

Flash Point

165 °F (NTP, 1992)
73 °C (closed cup)

Density

1.01 at 68 °F (NTP, 1992)

LogP

2.36 (LogP)
2.36
log Kow= 2.36

Melting Point

120 °F (NTP, 1992)
45.7 °C
Mp 49 °
49 °C (also reported as 45.62 °C)
49°C

UNII

I8N0RO87OV

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 41 of 42 companies (only ~ 2.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0.17 mmHg
0.274 mm Hg @ 25 °C

Pictograms

Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Environmental Hazard

Other CAS

576-26-1
25134-01-4

Wikipedia

2,6-Xylenol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

The insertion of methyl groups into phenol to produce ... xylenols is a commercial process of considerable utility. The process commomly employed is methylation with methyl alcohol over a solid catalyst, generally a modified metal oxide, at temp in the range of 300-450 °C. /Xylenols/
Orthoalkylation of phenol + methanol (coproduced with o-cresol)

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Mining (except oil and gas) and support activities
Paint and coating manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Phenol, 2,6-dimethyl-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
2,6-Dimethylphenol produces 2,6-dimethyl-1,4-phenylene oxide via oxidative coupling polymerization in the prescence of cobalt-containing catalysts of the salcomine type.
Tetra-methyl-bisphenol, a monomer, is produced by condensing acetone with 2,6-dimethylphenol.

Analytic Laboratory Methods

ISOLATION OF THE REFERENCE PHENOLS (INCLUDING 2,6-DIMETHYLPHENOL) FROM INTERFERING COMPOUNDS GAVE RELATIVE RECOVERY OF 90-100%. SEPARATION OF PHENOLS INTO INDIVIDUAL COMPONENTS WAS PERFORMED ON POLAR PACKINGS AS WELL AS ON REVERSE PHASE PACKINGS. QUANTITATIVE ANALYSIS WAS CARRIED OUT ON A PREPACKED ZORBAX ODS COLUMN USING A UV PHOTOMETER OF 254 NM WAVELENGTH. THE CONCENTRATIONS OF THE PHENOLS DETERMINED BY HPLC WERE 1-10 PPM OR 0.03-0.18 MG/CU M OF AUTO EXHAUST.
A HIGH PERFORMANCE LIQ CHROMATOGRAPHIC METHOD FOR DETERMINING PHENOL, CRESOLS & XYLENOLS IN COAL GASIFIER CONDENSATES IS PRESENTED. ALIQUOTS OF CONDENSATE ARE INJECTED DIRECTLY ONTO REVERSE-PHASE HPLC SYSTEM & EFFLUENT MONITORED BY UV ABSORBANCE AT 215 NM. /XYLENOLS/
TRACES OF PHENOLS (INCLUDING 2,6-DIMETHYLPHENOL) IN AUTO EXHAUST AND TOBACCO SMOKE WERE COLLECTED USING A FRITTED BUBBLER WITH 10 ML 0.12% SODIUM HYDROXIDE SOLUTION AND DETERMINED BY REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY VIA DERIVATIZATION WITH P-NITROBENZENEDIAZONIUM TETRAFLUORIDE IN AQUEOUS MEDIUM AT PH 11.5. THE DETECTION LIMITS OF THE PHENOLS WERE 0.005-2.0 NG.
THE PHENOLIC FRACTION OF A SRC-II MIDDLE DISTILLATE WAS ISOLATED AND THE INDIVIDUAL PHENOLIC CONSTITUENTS (INCLUDING 2,6-DIMETHYLPHENOL) FURTHER SEPARATED AND IDENTIFIED BY GAS CHROMATOGRAPHY AND MASS FRAGMENTOGRAPHY. THIS MIXTURE OF PHENOLS WAS SEPARATED WITH A HIGH RESOLUTION FUSED-SILICA CAPILLARY COLUMN WALL COATED WITH SUPEROX-20 M.
For more Analytic Laboratory Methods (Complete) data for 2,6-DIMETHYLPHENOL (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

A gas chromatographic mass spectormetric method for determining phenolic compounds in urine and plasma was described. Samples of phenol, 4-methylphenol, 2,6-dimethylphenol, 3-methoxyphenol, 2-naphthol, catechol, resorcinol, or 1,4-hydroquinone were prepared in water, human blood, or urine. They were extracted with ethyl acetate on an extraction column. The eluates were concentrated to a volume of approximately 50 microliters under a stream of dry nitrogen at 60 °C. The compounds were derivatized by adding propanoic anhydride. The resulting phenol propanoates were analyzed by gas chromatography/ mass spectrometry. The mass spectrometer was operated in the selected ion monitoring mode. Ion currents at mass/charge ratios of 94, 150, and 156 were monitored. The propanoates yielded mass spectra that had a base peak characteristic of each compound. Phenyl glucuronide and phenyl sulfate were synthesized and hydrolyzed by treatment with 5 normal sulfuric acid at 80 degrees for 40 minutes. The phenol released was derivatized with propanoic anhydride and quantitated by gas chromatography/mass spectrometry using an isotope dilution technique with carbon 13 labeled phenol. A calibration curve was linear over the range 0 to 1000 ng/ml phenol. The detection limit in blood was 10 ng/ml. The coefficients of variation for intra and interrun replication determinations of a sample spiked with 100 ng/ml phenol were 8.7 and 8.2 percent, respectively. The method is a sensitive, specific technique for determining phenol in urine or plasma.
A proposed method for simultaneously determining phenol, cresols, xylenol isomers, and naphthols in urine samples utilizing solid phase excretion and capillary gas chromatography was developed.
/Gas chromatographic determination of urinary phenol conjugates after acid hydrolysis/extractive acetylation./ A simple gas chromatographic procedure for determining phenols in urine was developed. ... Using 10 mg/l spikes of phenol, 2-methylphenol, 3-methylphenol, 4-methylphenol, 2,6-dimethylphenol, 2,5-dimethylphenol, 2,4-dimethylphenol, 3,5-dimethylphenol, 2,3-dimethylphenol, and 3,4-dimethylphenol yielded recoveries of 94.6 to 98.2%. ...

Dates

Modify: 2023-08-15

Biodegradation of plastic monomer 2,6-dimethylphenol by Mycobacterium neoaurum B5-4

Junbin Ji, Yanting Zhang, Yongchuang Liu, Pingping Zhu, Xin Yan
PMID: 31864921   DOI: 10.1016/j.envpol.2019.113793

Abstract

2,6-Dimethylphenol (2,6-DMP), an important chemical intermediate and the monomer of plastic polyphenylene oxide, is widely used in chemical and plastics industry. However, the pollution problem of 2,6-DMP residues is becoming increasingly serious, which is harmful to some aquatic animals. Microbial degradation provided an effective approach to eliminate DMPs in nature, which is considered as a prospective way to remediate DMPs-contaminated environments. But the 2,6-DMP-degrading bacteria is not available and the molecular mechanism of 2,6-DMP degradation is unclear as well. Here, a 2,6-DMP-degrading bacterium named B5-4 was isolated and identified as Mycobacterium neoaurum. M. neoaurum B5-4 could utilize 2,6-DMP as the sole carbon source for growth. Furthermore, M. neoaurum B5-4 could degrade 2,6-DMP with concentrations ranging from 1 to 500 mg L
. Six intermediate metabolites of 2,6-DMP were identified and a metabolic pathway of 2,6-DMP in M. neoaurum B5-4 was proposed, in which 2,6-DMP was initially converted to 2,6-dimethyl-hydroquinone and 2,6-dimethyl-3-hydroxy-hydroquinone by two consecutive hydroxylations at C-4 and γ position; 2,6-dimethyl-3-hydroxy-hydroquinone was then subjected to aromatic ring ortho-cleavage to produce 2,4-dimethyl-3-hydroxymuconic acid, which was further transformed to citraconate, and subsequently into TCA cycle. In addition, toxicity bioassay of 2,6-DMP in water using zebrafish indicates that 2,6-DMP is toxic to zebrafish and M. neoaurum B5-4 could effectively eliminate 2,6-DMP in water to protect zebrafish from 2,6-DMP-induced death. This work provides a potential strain for bioremediation of 2,6-DMP-contaminated environments and lays a foundation for elucidating the molecular mechanism and genetic determinants of 2,6-DMP degradation.


Addition of new catalytic sites on the surface of versatile peroxidase for enhancement of LRET catalysis

Flor Sánchez-Alejandro, Maria Camilla Baratto, Riccardo Basosi, Olivia Graeve, Rafael Vazquez-Duhalt
PMID: 31615668   DOI: 10.1016/j.enzmictec.2019.109429

Abstract

Versatile peroxidase (VP) from Bjerkandera adusta is an enzyme able to oxidize bulky and high-redox substrates trough a Long-Range Electron Transfer (LRET) pathway. In this study, the introduction of radical-forming aromatic amino acids by chemical modification of the protein surface was performed, and the catalytic implications of these additional surface active-sites on the oxidation of 2,6-dimethylphenol, Mn
and Remazol Brilliant Blue R (RBBR) were determined. These three different substrates are oxidized in different active-sites of enzyme molecule, of which the high redox RBBR the only one that is transformed by an external radical formed on the protein surface. Both catalytic constants k
and K
were significantly affected by the chemical modifications. Tryptophan- and tyrosine-modified VP showed higher catalytic transformation than the unmodified enzyme for RBBR, while the Mn
oxidation was significantly reduced by all chemical modifications. Electron Paramagnetic Resonance studies demonstrated the formation of additional protein-based radicals after the chemical modification with radical-forming amino acids. In addition, the catalytic rate of the LRET-mediated transformation showed a good correlation with the ionization energy of the additional amino acid on the protein surface.


Purification and characterization of two novel peroxidases from the dye-decolorizing fungus Bjerkandera adusta strain CX-9

Khelifa Bouacem, Hatem Rekik, Nadia Zaraî Jaouadi, Bilal Zenati, Sidali Kourdali, Mohamed El Hattab, Abdelmalek Badis, Rachid Annane, Samir Bejar, Hocine Hacene, Amel Bouanane-Darenfed, Bassem Jaouadi
PMID: 28813685   DOI: 10.1016/j.ijbiomac.2017.08.061

Abstract

Two extracellular peroxidases from Bjerkandera adusta strain CX-9, namely a lignin peroxidase (called LiP BA45) and manganese peroxidase (called MnP BA30), were purified simultaneously by applying successively, ammonium sulfate precipitation-dialysis, Mono-S Sepharose anion-exchange and Sephacryl S-200 gel filtration and biochemically characterized. The sequence of their NH
-terminal amino acid residues showed high homology with those of fungi peroxidases. Matrix assisted laser desorption ionization-time of flight mass spectrometry (MALDI-TOF/MS) analysis revealed that the purified enzymes MnP BA30 and LiP BA45 were a monomers with a molecular masses 30125.16 and 45221.10Da, respectively. While MnP BA30 was optimally active at pH 3 and 70°C, LiP BA45 showed optimum activity at pH 4 and 50°C. The two enzymes were inhibited by sodium azide and potassium cyanide, suggesting the presence of heme-components in their tertiary structures. The K
and V
for LiP BA45 toward 2,4-Dichlorolphenol (2,4-DCP) were 0.099mM and 9.12U/mg, respectively and for MnP BA30 toward 2,6-Dimethylphenol (2,6-DMP), they were 0.151mM and 18.60U/mg, respectively. Interestingly, MnP BA30 and LiP BA45 demonstrated higher catalytic efficiency than that of other tested peroxidases (MnP, LiP, HaP4, and LiP-SN) and marked organic solvent-stability and dye-decolorization efficiency. Data suggest that these peroxidases may be considered as potential candidates for future applications in distaining synthetic-dyes.


Biosensitive element in the form of immobilized luminescent photobacteria for detecting ecotoxicants in aqueous flow-through systems

Elena N Efremenko, Olga V Maslova, Alexander V Kholstov, Olga V Senko, Anvar D Ismailov
PMID: 26864478   DOI: 10.1002/bio.3104

Abstract

We demonstrated the possibility of long-term and efficient application of a biosensitive element (BE) in the form of Photobacterium phosphoreum photobacteria immobilized in poly(vinyl alcohol) (PVA) cryogel for detecting various ecotoxicants (Zn(2) (+) , Cu(2) (+) , Hg(2) (+) , Pb(2) (+) , 2,4-dichlorophenoxyacetic acid, 2,6-dimethylphenol, pentachlorophenol, coumaphos, malathion, chlorpyrifos and methyl parathion) in flow-through media. The range of detectable concentrations of ecotoxicants was determined at 1 × 10(-8) to 1 × 10(-4) M for heavy metal ions and at 1 × 10(-8) to 1 × 10(-5) M for phenol derivatives and organophosphorus pesticides. Immobilized cells of photobacteria quantitatively reacted with these ecotoxicants; cell sensitivity exhibited no flow rate dependence in the range from 45 to 180 mL/h. At a constant concentration of ecotoxicant in the flow, the bioluminescence quenching profile of immobilized cells demonstrated an integral response. The BE could remain in a flow-through medium for at least 10 days while retaining 95% of luminescent activity in the absence of ecotoxicants. The BE tested in this work was demonstrated to have a long shelf life (> 60 weeks) at -80°C without changes in the baseline level of bioluminescence. Copyright © 2016 John Wiley & Sons, Ltd.


[Selective regulation of laccase isoform production by the Lentinus strigosus 1566 fungus]

N M Myasoedova, N B Gasanov, A M Chernykh, M P Kolomytseva, L A Golovleva
PMID: 26027358   DOI: 10.7868/s0555109915020130

Abstract

The effects of a number of culture medium components, such as peptone, yeast extract, mono- and disaccharides, copper ions, 2,6-dimethylphenol, and polycaproamide fiber, on the laccase activity dynamics in the culture liquid and laccase isoform production by the Lentinus strigosus 1566 fungus were studied. It was demonstrated that some saccharides selectively induced or inhibited the synthesis of different laccase isoforms. Similar action was exerted by copper ions, 2,6-dimethylphenol, and polycaproamide fiber, as well as by their combination. Selective in vivo regulation of the production of certain laccase isoforms by basidial fungi by means of altering the culturing medium composition can be utilised for various biotechnological purposes.


Targeting Fluorescent Sensors to Endoplasmic Reticulum Membranes Enables Detection of Peroxynitrite During Cellular Phagocytosis

Kelsey E Knewtson, Digamber Rane, Blake R Peterson
PMID: 30141903   DOI: 10.1021/acschembio.8b00535

Abstract

Peroxynitrite is a highly reactive oxidant derived from superoxide and nitric oxide. In normal vertebrate physiology, some phagocytes deploy this oxidant as a cytotoxin against foreign pathogens. To provide a new approach for detection of endogenous cellular peroxynitrite, we synthesized fluorescent sensors targeted to membranes of the endoplasmic reticulum (ER). The very high surface area of these membranes, approximately 30 times greater than the cellular plasma membrane, was envisioned as a vast intracellular platform for the display of sensors to transient reactive species. By linking an ER-targeted profluorophore to reactive phenols, sensors were designed to be cleaved by peroxynitrite and release a highly fluorescent ER-associated rhodol. Studies of kinetics in aqueous buffer revealed a linear free energy relationship where electron-donating substituents accelerate this reaction. However, in living cells, the efficiency of detection of endogenous cellular peroxynitrite was directly proportional to association with ER membranes. By incorporating a 2,6-dimethylphenol to accelerate the reaction and enhance this subcellular targeting, endogenous peroxynitrite in living RAW 264.7 macrophage cells could be readily detected after addition of antibody-opsonized tentagel microspheres, without additional stimulation, a process undetectable with other known fluorescent sensors. This approach provides uniquely sensitive tools for studies of transient reactive species in living mammalian cells.


Quantification of detergent using colorimetric methods in membrane protein crystallography

Chelsy Prince, Zongchao Jia
PMID: 25950961   DOI: 10.1016/bs.mie.2014.12.002

Abstract

Membrane protein crystallography has the potential to greatly aid our understanding of membrane protein biology. Yet, membrane protein crystals remain challenging to produce. Although robust methods for the expression and purification of membrane proteins continue to be developed, the detergent component of membrane protein samples is equally important to crystallization efforts. This chapter describes the development of three colorimetric assays for the quantitation of detergent in membrane protein samples and provides detailed protocols. All of these techniques use small sample volumes and have potential applications in crystallography. The application of these techniques in crystallization prescreening, detergent concentration modification, and detergent exchange experiments is demonstrated. It has been observed that the concentration of detergent in a membrane protein sample can be just as important as the protein concentration when attempting to reproduce crystallization lead conditions.


Selective C-C coupling reaction of dimethylphenol to tetramethyldiphenoquinone using molecular oxygen catalyzed by Cu complexes immobilized in nanospaces of structurally-ordered materials

Zen Maeno, Takato Mitsudome, Tomoo Mizugaki, Koichiro Jitsukawa, Kiyotomi Kaneda
PMID: 25685913   DOI: 10.3390/molecules20023089

Abstract

Two high-performance Cu catalysts were successfully developed by immobilization of Cu ions in the nanospaces of poly(propylene imine) (PPI) dendrimer and magadiite for the selective C-C coupling of 2,6-dimethylphenol (DMP) to 3,3',5,5'-tetramethyldiphenoquinone (DPQ) with O2 as a green oxidant. The PPI dendrimer encapsulated Cu ions in the internal nanovoids to form adjacent Cu species, which exhibited significantly high catalytic activity for the regioselective coupling reaction of DMP compared to previously reported enzyme and metal complex catalysts. The magadiite-immobilized Cu complex acted as a selective heterogeneous catalyst for the oxidative C-C coupling of DMP to DPQ. This heterogeneous catalyst was recoverable from the reaction mixture by simple filtration, reusable without loss of efficiency, and applicable to a continuous flow reactor system. Detailed characterization using ultraviolet-visible (UV-vis), Fourier transform infrared (FTIR), electronic spin resonance (ESR), and X-ray absorption fine structure (XAFS) spectroscopies and the reaction mechanism investigation revealed that the high catalytic performances of these Cu catalysts were ascribed to the adjacent Cu species generated within the nanospaces of the PPI dendrimer and magadiite.


Poly(N-4-vinylbenzyl-1,4,7-triazacyclononane) Copper Complex Grafted Solid Catalyst for Oxidative Polymerization of 2,6-Dimethylphenol

Kei Saito, Koji Miyamoto, Sepa Nanayakkara, Hirotaka Ihara, Milton T W Hearn
PMID: 26821005   DOI: 10.3390/molecules21020146

Abstract

A new solid phase catalyst, poly(N-4-vinylbenzyl-1,4,7-triazacyclononane) copper(I) complex, grafted onto polystyrene particles, has been employed for the oxidative polymerization of 2,6-dimethylphenol using an aqueous biphasic (water/toluene) solvent system. The solid catalyst was synthesized by first grafting N-(4-vinylbenzyl)-1,4,7-triaza-cyclononane onto polystyrene particles using a radical mediated polymerization method and next by creating the polymer-metal complex of copper-triazacyclononane with these modified particles. Poly(2,6-dimethyl-1,4-phenylene oxide) was successfully obtained from the polymerization of 2,6-dimethylphenol using this new metal-organic solid phase catalyst.


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